molecular formula C31H36N6O8 B607050 Delimotecan CAS No. 187852-63-7

Delimotecan

Cat. No.: B607050
CAS No.: 187852-63-7
M. Wt: 620.7 g/mol
InChI Key: MWOPHYKKEDTKAZ-HKBQPEDESA-N
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Description

Delimotecan is a novel cytotoxic prodrug belonging to the camptothecin family. It is designed to target and inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound is primarily investigated for its potential in treating various cancers, including metastatic melanoma .

Preparation Methods

Delimotecan is synthesized through a multi-step process involving the conjugation of a camptothecin analog (T-2513) to carboxymethyl dextran via a triglycine linker . The synthetic route involves:

    Synthesis of the camptothecin analog (T-2513): This step includes the preparation of the camptothecin core structure.

    Conjugation to carboxymethyl dextran: The camptothecin analog is then linked to carboxymethyl dextran using a triglycine linker, forming the prodrug this compound.

Industrial production methods for this compound are still under development, with ongoing research to optimize yield and purity .

Chemical Reactions Analysis

Delimotecan undergoes several chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments for hydrolysis and reducing agents for reduction reactions. The major products formed from these reactions are the active camptothecin analog and its metabolites .

Scientific Research Applications

Delimotecan has several scientific research applications, particularly in the field of oncology. It has shown significant antitumor activity against human metastatic melanoma . Other applications include:

Mechanism of Action

Delimotecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication and transcription. The inhibition of topoisomerase I leads to the accumulation of DNA breaks, ultimately causing cell death . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Delimotecan is unique among camptothecin analogs due to its prodrug nature and the use of a carboxymethyl dextran conjugate. Similar compounds include:

This compound’s uniqueness lies in its improved solubility and targeted delivery, which enhances its therapeutic potential compared to other camptothecin analogs .

Biological Activity

Delimotecan (MEN 4901/T-0128) is a novel cytotoxic prodrug derived from camptothecin, designed to enhance the therapeutic efficacy against various tumors, particularly metastatic melanoma. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications based on recent research findings.

Overview of this compound

This compound is a prodrug that consists of the camptothecin analog T-2513 linked to carboxymethyl dextran via a triglycine linker. This structure aims to improve solubility and reduce toxicity while maintaining antitumor efficacy. The compound has shown significant promise in preclinical and clinical studies, particularly against solid tumors that are resistant to conventional therapies.

The primary mechanism of action for this compound involves the inhibition of topoisomerase I (Topo I), an enzyme crucial for DNA replication and transcription. By stabilizing the Topo I-DNA complex, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • Phagocytosis by Tumor Cells : Human metastatic melanoma cells can phagocytose this compound and convert it into its active forms (T-2513 and other metabolites) within the tumor microenvironment .
  • Macrophage Recruitment : this compound promotes the recruitment of macrophages to the tumor site, enhancing its own uptake and efficacy .
  • Selective Accumulation in Tumors : Pharmacokinetic studies indicate that this compound accumulates more in tumor tissues than in non-target organs like the liver, reducing systemic toxicity .

Pharmacokinetics

Clinical trials have established the pharmacokinetic profile of this compound, revealing a long terminal half-life and favorable exposure levels for its active metabolites.

ParameterValue
Maximum Tolerated Dose (MTD)1800 mg/m²
Terminal Half-Life109 hours
Dose-Limiting ToxicitiesObserved at 2400 mg/m² and above
Response RatesPartial responses in anal and head/neck cancers

Clinical Studies

Several studies have evaluated the safety and efficacy of this compound:

  • Phase I Study : In a clinical trial involving patients with solid tumors, this compound was administered intravenously every six weeks. The study found that at a dose of 1800 mg/m², patients experienced manageable side effects with two recorded partial responses .
  • Efficacy Against Metastatic Melanoma : A significant study demonstrated that this compound exhibited superior antitumor activity compared to traditional treatments like dacarbazine in human melanoma xenograft models. This was attributed to its unique pharmacological properties and metabolic activation within tumors .

Case Studies

Case Study 1 : A patient with advanced anal cancer received this compound at 1800 mg/m² and showed a partial response after two treatment cycles. The patient experienced manageable hematologic toxicities but no severe adverse effects.

Case Study 2 : Another patient with head and neck cancer treated with a higher dose of 2400 mg/m² also reported a partial response. This case highlighted the potential for dose escalation in select patient populations .

Properties

CAS No.

187852-63-7

Molecular Formula

C31H36N6O8

Molecular Weight

620.7 g/mol

IUPAC Name

2-amino-N-[2-[[2-[3-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide

InChI

InChI=1S/C31H36N6O8/c1-3-18-19-10-17(44-9-5-8-33-26(39)13-35-27(40)14-34-25(38)12-32)6-7-23(19)36-28-20(18)15-37-24(28)11-22-21(29(37)41)16-45-30(42)31(22,43)4-2/h6-7,10-11,43H,3-5,8-9,12-16,32H2,1-2H3,(H,33,39)(H,34,38)(H,35,40)/t31-/m0/s1

InChI Key

MWOPHYKKEDTKAZ-HKBQPEDESA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Delimotecan;  MEN-4901;  MEN4901;  MEN 4901;  T-0128;  T 0128;  T0128

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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